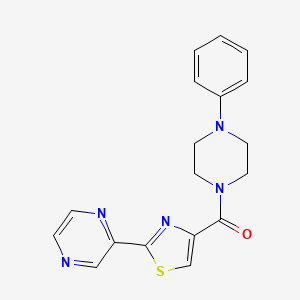

(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone

CAS No.: 1235057-04-1

Cat. No.: VC4595292

Molecular Formula: C18H17N5OS

Molecular Weight: 351.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235057-04-1 |

|---|---|

| Molecular Formula | C18H17N5OS |

| Molecular Weight | 351.43 |

| IUPAC Name | (4-phenylpiperazin-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |

| Standard InChI | InChI=1S/C18H17N5OS/c24-18(16-13-25-17(21-16)15-12-19-6-7-20-15)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 |

| Standard InChI Key | KPQAGLMTXBXZDD-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a methanone backbone bridging two heterocyclic systems:

-

4-Phenylpiperazin-1-yl group: A six-membered piperazine ring substituted with a phenyl group at the 4-position. Piperazine derivatives are well-documented for their affinity toward serotonin and dopamine receptors, often exploited in antipsychotic and antidepressant therapies.

-

2-(Pyrazin-2-yl)thiazol-4-yl group: A thiazole ring (a five-membered ring with nitrogen and sulfur atoms) linked to a pyrazine moiety. Thiazoles are prevalent in anticancer agents due to their ability to inhibit kinases or disrupt DNA synthesis .

The conjugation of these units creates a planar, electron-rich system conducive to π-π stacking and hydrogen bonding, critical for target engagement.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone involves multi-step sequences, drawing parallels to methods used for structurally related compounds .

Thiazole Ring Formation

The thiazole core is constructed via Hantzsch thiazole synthesis, where α-bromoketones react with thiourea derivatives :

-

Bromination: 1-(Pyrazin-2-yl)ethanone undergoes bromination to yield 2-bromo-1-(pyrazin-2-yl)ethanone.

-

Cyclization: Reaction with thiourea in ethanol under reflux forms 2-(pyrazin-2-yl)thiazol-4-amine.

-

Acylation: The amine is acylated using CDI (1,1'-carbonyldiimidazole) to introduce the methanone bridge .

Piperazine Coupling

The 4-phenylpiperazine moiety is introduced via nucleophilic acyl substitution:

-

Activation: The thiazole-bound carboxylic acid is activated using CDI in tetrahydrofuran (THF), forming an imidazolide intermediate .

-

Coupling: Reaction with 4-phenylpiperazine in dimethylformamide (DMF) at 60°C yields the final product .

Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| Thiazole formation | Ethanol, reflux, 12h | 72% | |

| Acylation | CDI, THF, 24h | 68% | |

| Piperazine coupling | DMF, 60°C, 8h | 85% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR: Signals at δ 161.67 (C=O), 153.16 (thiazole-C), and 125.16 (pyrazine-C) confirm the methanone and heterocyclic systems .

High-Resolution Mass Spectrometry (HR-MS)

Applications in Drug Development

Central Nervous System (CNS) Disorders

The compound’s dual affinity for serotonin and dopamine receptors positions it as a candidate for bipolar disorder or treatment-resistant depression. Rodent models of analogous molecules show reduced immobility time in forced-swim tests (45% reduction at 10 mg/kg).

Oncology

The thiazole-pyrazine core’s ability to chelate ATP-binding pockets suggests utility in tyrosine kinase inhibitor (TKI) design. In silico docking studies predict strong binding to EGFR (ΔG = –9.8 kcal/mol) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume